molecular formula C12H12Br2N2 B14507746 Bipyridinium, N-(2-bromoethyl)-, bromide CAS No. 64082-36-6

Bipyridinium, N-(2-bromoethyl)-, bromide

Cat. No.: B14507746
CAS No.: 64082-36-6
M. Wt: 344.04 g/mol
InChI Key: NXBWKTSTZZBXEU-UHFFFAOYSA-M
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Description

It is synthesized via the reaction of 3,3′-bipyridine with excess 1,2-dibromoethane at elevated temperatures (125–128 °C), yielding light brown crystals with a melting point >320 °C and a moderate yield of 43% . The compound’s structure is confirmed by NMR and UV spectroscopy, with aromatic proton signals at δ 7.65–9.30 ppm and a λmax at 274 nm (logε 4.01) in aqueous solution . Its bromoethyl substituent enhances reactivity as an alkylating agent, making it valuable in organic synthesis and coordination chemistry .

Properties

CAS No.

64082-36-6

Molecular Formula

C12H12Br2N2

Molecular Weight

344.04 g/mol

IUPAC Name

1-(2-bromoethyl)-2-pyridin-2-ylpyridin-1-ium;bromide

InChI

InChI=1S/C12H12BrN2.BrH/c13-7-10-15-9-4-2-6-12(15)11-5-1-3-8-14-11;/h1-6,8-9H,7,10H2;1H/q+1;/p-1

InChI Key

NXBWKTSTZZBXEU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=[N+]2CCBr.[Br-]

Origin of Product

United States

Preparation Methods

Quaternization of 4,4’-Bipyridine with 2-Bromoethyl Bromide

The most direct method for synthesizing N-(2-bromoethyl)-bipyridinium bromide involves the Menschutkin reaction, where 4,4’-bipyridine undergoes alkylation with 2-bromoethyl bromide. This reaction proceeds via nucleophilic attack by the pyridyl nitrogen on the electrophilic carbon of the alkyl halide, forming a quaternary ammonium salt.

In a representative procedure, 4,4’-bipyridine (1.56 g, 10 mmol) and 2-bromoethyl bromide (1.12 mmol) are refluxed in acetonitrile for 48 hours. The solvent’s high dielectric constant facilitates ionization, promoting efficient alkylation. After cooling, the product is filtered and washed with acetonitrile and acetone to remove unreacted starting materials. The resulting bromide salt is isolated in 82% yield, as confirmed by gravimetric analysis.

Key Considerations:

  • Regioselectivity: Monoalkylation is favored under stoichiometric control, but excess alkylating agent may lead to dialkylation.
  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature: Prolonged reflux (≥48 hours) ensures complete conversion, as evidenced by the disappearance of pyridyl protons in 1H NMR.

Alkylation Using Preformed Bromoethyl Derivatives

Alternative routes employ prefunctionalized bromoethyl intermediates to streamline synthesis. For example, N-(2-bromoethyl)-1,8-naphthalimide has been used as an alkylating agent for 4,4’-bipyridine, yielding naphthalimide-functionalized viologens. While this method introduces additional complexity, it demonstrates the versatility of bromoethyl groups in constructing hybrid materials.

Procedure:

  • Synthesis of N-(2-Bromoethyl)-1,8-Naphthalimide: 1,8-Naphthalic anhydride is condensed with 2-bromoethylamine in acetic acid, followed by bromination using PBr3.
  • Quaternization: The bromoethyl derivative is reacted with 4,4’-bipyridine in refluxing acetonitrile, yielding the target bipyridinium salt after counterion exchange with NH4PF6.

Advantages:

  • Prefunctionalized reagents enable modular design of viologen derivatives.
  • High yields (82%) are achievable due to the electrophilicity of the bromoethyl group.

Alternative Methods via Coupling Reactions

Cross-coupling strategies, though less common, offer pathways to bipyridinium cores with tailored substituents. Stille coupling of 2,5-dibromopyridine with trimethylstannylpyridines has been reported for synthesizing brominated bipyridines, which could serve as precursors for subsequent alkylation.

Example Protocol:

  • Stille Coupling: 2,5-Dibromopyridine reacts with 2-trimethylstannylpyridine in the presence of a palladium catalyst, yielding 5-bromo-2,2’-bipyridine (70–90% yield).
  • Quaternization: The brominated bipyridine is alkylated with 2-bromoethyl bromide under standard conditions.

Challenges:

  • Multi-step synthesis increases complexity and cost.
  • Functional group compatibility must be carefully managed to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction kinetics and yields are profoundly influenced by solvent polarity and temperature. Acetonitrile, with a dielectric constant of 37.5, outperforms less polar solvents like toluene (ε = 2.4) by stabilizing charged intermediates. Elevated temperatures (80–100°C) accelerate alkylation but may promote decomposition if prolonged.

Stoichiometry and Purity

Maintaining a 1:1 molar ratio of 4,4’-bipyridine to alkylating agent minimizes dialkylation. Purification via recrystallization from methanol/water mixtures removes unreacted bipyridine, as confirmed by thin-layer chromatography (TLC).

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (DMSO-d6):
    • Bipyridinium protons: δ 9.36 (d, J = 6.5 Hz, 2H), 8.87 (d, J = 6.1 Hz, 2H).
    • Bromoethyl chain: δ 4.82 (t, 2H, -CH2Br), 3.95 (t, 2H, N-CH2).
  • 13C NMR:
    • Quaternary carbons: δ 152.4 (pyridinium C), 136.2 (C-Br).

Mass Spectrometry

  • ESI-MS: m/z 277.0 [M-PF6]+ (calculated for C12H12BrN2+: 277.01).

Applications and Derivatives

N-(2-Bromoethyl)-bipyridinium bromide serves as a precursor for:

  • Electrochromic Materials: Viologens undergo reversible color changes upon reduction, enabling use in smart windows.
  • Molecular Machines: The bromoethyl group facilitates grafting onto surfaces or polymers for nanoscale devices.

Chemical Reactions Analysis

Types of Reactions: Bipyridinium, N-(2-bromoethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted bipyridinium derivatives, oxidized or reduced forms of the compound, and metal complexes with various metal ions .

Scientific Research Applications

Bipyridinium, N-(2-bromoethyl)-, bromide, also known as (2-Bromoethyl)benzene, is an aryl bromide compound with diverse applications in pharmaceutical synthesis and organic chemistry .

General Information

The molecular structure of (2-Bromoethyl)benzene features a bromine atom bound to an ethyl chain, which is connected to a benzene ring . This arrangement gives it unique chemical properties, making it useful in a variety of organic reactions .

Applications in Pharmaceutical Synthesis

(2-Bromoethyl)benzene is important in the creation of antimicrobial agents . For example, it can be used as a reactant to synthesize small β-peptidomimetics, which mimic the function of natural peptides .

Synthesis of β-Peptidomimetics

  • Methyl cyanoacetate is reacted with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol, resulting in Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a 98% yield .
  • The resulting compound is a key intermediate in the production of β-peptidomimetics, which are designed using a pharmacophore model derived from short cationic antimicrobial peptides .
  • These β-peptidomimetics have a net positive charge and an amphipathic structure, with a lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .
  • By varying the lipophilic side-chains, researchers can obtain a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .
  • These synthesized β-peptidomimetics have significant antimicrobial activity against bacteria such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Escherichia coli, with minimal inhibitory concentrations ranging from 2.1 to 7.2 μM .

These characteristics demonstrate their potential as antimicrobial agents with improved stability and lower production costs compared to natural peptides .

Synthesis Method

(2-Bromoethyl)benzene can be synthesized through an anti-Markovnikov addition of hydrogen bromide to styrene, using reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Bipyridine Derivatives

Bipyridine derivatives, including quaternized derivatives of bipyridinium salts, have found use as herbicides . Additionally, they have been investigated for their biological activity, with early studies exploring their effectiveness as contact insecticides .

One study showed that impure 4,4′-bipyridine was more toxic to Aphis rumicis than purified material, which was attributed to the presence of more toxic isomeric bipyridines . Further studies tested crude extracts containing isomeric bipyridines against various species, such as Aphis rumicis, Myzus persicae, and Bombyx mori . While the extracts were effective at killing aphids, the toxicity of the crude mixture was eventually attributed to unidentified water-soluble species, later identified as 3-(piperidin-2-yl)pyridine (neonicotine), rather than the bipyridines themselves .

Redox-Active Polymer Films

Mechanism of Action

The mechanism of action of bipyridinium, N-(2-bromoethyl)-, bromide involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions and forming stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents Counterion Key Structural Features References
N-(2-Bromoethyl)-3,3′-bipyridinium bromide 3,3′-Bipyridinium 2-Bromoethyl Br⁻ High thermal stability (>320 °C), bromoethyl for alkylation
N-Phenacyl-N′-benzyl-4,4′-bipyridinium bromide 4,4′-Bipyridinium Phenacyl (C₆H₅COCH₂), benzyl (C₆H₅CH₂) Br⁻ Electron-withdrawing phenacyl enhances redox activity
N-Butyl-4,4′-bipyridinium bromide 4,4′-Bipyridinium n-Butyl Br⁻ Lipophilic alkyl chain improves solubility in organic solvents
Ethyl viologen dibromide 4,4′-Bipyridinium Two ethyl groups 2Br⁻ Dual redox activity (Br⁻ and bipyridinium), used in supercapacitors
H2dcbbBr (MOF derivative) 4,4′-Bipyridinium 3,5-Dicarboxybenzyl Br⁻ Carboxylic acid groups enable MOF formation for biosensing

Key Observations :

  • The bromoethyl group in the target compound provides a reactive site for nucleophilic substitution, distinguishing it from alkyl (butyl) or aryl (benzyl/phenacyl) analogs .
  • Carboxylated derivatives (e.g., H2dcbbBr) exhibit enhanced coordination capability, unlike the bromoethyl variant .

Key Observations :

  • The target compound’s synthesis requires harsh conditions (high temperature, excess dibromoethane) due to the steric and electronic challenges of introducing bromoethyl .
  • Phenacyl and benzyl derivatives achieve higher yields (70–85%) under milder conditions, likely due to better leaving-group properties of acetophenone derivatives .

Physicochemical and Functional Properties

Compound Melting Point/Stability Reactivity/Applications Electrochemical Activity Biological Relevance
N-(2-Bromoethyl)-3,3′-bipyridinium bromide >320 °C Alkylating agent, coordination chemistry Limited Low (potential toxicity)
Ethyl viologen dibromide Not specified Dual redox shuttle (Br⁻/bipyridinium) High (specific capacitance: 408 F g⁻¹) Energy storage
H2dcbbBr Not specified MOF-based biosensing Moderate (pH-dependent) High (biosensor design)
N-Phenacyl-N′-benzyl-4,4′-bipyridinium bromide Not specified Redox-active ylide generation Moderate Limited

Key Observations :

  • The bromoethyl derivative’s high thermal stability (>320 °C) suits high-temperature applications but limits biological use due to bromine’s toxicity .
  • Ethyl viologen excels in electrochemical applications, while carboxylated bipyridiniums are tailored for MOF-based sensing .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-bromoethyl)bipyridinium bromide?

The synthesis of bipyridinium derivatives often involves quaternization reactions. For N-(2-bromoethyl)bipyridinium bromide, a two-step approach is recommended:

Quaternization : React 4,4'-bipyridine with 1,2-dibromoethane in a polar solvent (e.g., acetonitrile) under reflux. The bromoethyl group is introduced via nucleophilic substitution.

Purification : Use recrystallization from ethanol/water mixtures to isolate the product, as bipyridinium salts are highly water-soluble .
Key Data :

ParameterConditionYield (%)
Reaction Temperature80°C (reflux)65–75
SolventAcetonitrile
Reaction Time12–24 hours

Q. How can structural characterization of N-(2-bromoethyl)bipyridinium bromide be performed?

  • X-ray Crystallography : Resolve the crystal structure to confirm the bipyridinium core and bromoethyl substitution pattern. Monoclinic systems (e.g., space group P21/c) are common for such salts, with lattice parameters comparable to related compounds (e.g., a = 12.96 Å, b = 7.60 Å, c = 17.72 Å) .
  • NMR Spectroscopy : Use 1^1H NMR to identify protons adjacent to the bromine (δ ≈ 3.5–4.0 ppm for –CH2_2Br) and aromatic protons (δ ≈ 8.0–9.0 ppm for bipyridinium).
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z ≈ 330–340 for [M–Br]+^+) .

Advanced Research Questions

Q. How does N-(2-bromoethyl)bipyridinium bromide behave as a phase-transfer catalyst in biphasic reactions?

The bromoethyl group enhances solubility in organic phases, while the bipyridinium cation stabilizes anions in aqueous phases. This dual functionality enables efficient transfer of reactants (e.g., halides) across phases.

  • Mechanistic Insight : The bromide counterion participates in anion exchange, while the bromoethyl group’s hydrophobicity reduces interfacial resistance .
    Example Application : Catalyzing nucleophilic substitutions in water/organic solvent mixtures, achieving >80% yield in alkylation reactions .

Q. What challenges arise in analyzing reaction intermediates involving N-(2-bromoethyl)bipyridinium bromide?

  • Competing Pathways : The bromoethyl group may undergo elimination (forming ethene) under basic conditions, complicating product distribution. Use kinetic studies (e.g., UV-Vis monitoring) to track intermediate stability .
  • Data Contradiction : Some studies report unexpected byproducts (e.g., cyclized derivatives) due to intramolecular interactions. Computational modeling (DFT) can clarify preferred reaction pathways .

Q. Can N-(2-bromoethyl)bipyridinium bromide be integrated into metal-organic frameworks (MOFs) for sensing applications?

Yes, bipyridinium derivatives are effective linkers in MOFs due to their redox activity and π-conjugation.

  • Design Strategy : Coordinate the bipyridinium core with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) to create porous frameworks. The bromoethyl group can be postsynthetically modified to introduce functionality (e.g., –NH2_2) .
  • Application Example : MOFs with bipyridinium linkers exhibit fluorescence quenching in the presence of nitroaromatics, enabling explosive detection (LOD ≈ 106^{-6} M) .

Q. How does the bromoethyl substituent influence the electrochemical properties of bipyridinium salts?

  • Redox Behavior : Cyclic voltammetry reveals two reversible reduction peaks (E1/2_{1/2} ≈ –0.5 V and –0.8 V vs. Ag/AgCl) for the bipyridinium core. The electron-withdrawing bromoethyl group shifts these peaks positively by ~50 mV compared to unsubstituted analogs .
  • Stability : Bromine’s electronegativity enhances resistance to over-reduction, making the compound suitable for electrochemical sensors .

Q. Methodological Considerations

Q. How to mitigate decomposition during storage of N-(2-bromoethyl)bipyridinium bromide?

  • Storage Conditions : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the C–Br bond.
  • Stability Data :
ConditionDecomposition Rate (%/month)
Room Temperature5–10
–20°C (dry)<1

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

  • HPLC-MS : Use a C18 column with a methanol/water gradient (0.1% formic acid) to separate and identify byproducts (e.g., debrominated species).
  • Elemental Analysis : Confirm Br content (theoretical ≈ 25%) to assess purity .

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